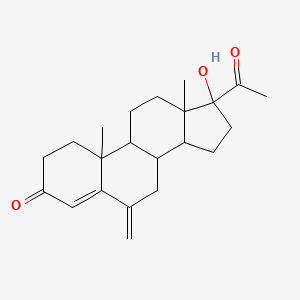
1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate, commonly known as DPTC, is a synthetic organic compound with potential pharmaceutical applications. This compound belongs to the class of imidothiocarbamates, which have been shown to possess a wide range of biological activities. DPTC has been of interest to researchers due to its potential as an anticancer and antiviral agent, as well as its potential for use as a biochemical tool in research.
Mécanisme D'action
The mechanism of action of DPTC is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cancer cell growth and viral replication. DPTC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the activity of the proteasome, a protein complex involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
DPTC has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of viral replication. It has also been shown to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPTC has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments. Additionally, its potential toxicity at high concentrations must be taken into consideration when designing experiments.
Orientations Futures
There are several potential future directions for research involving DPTC. One area of interest is the development of DPTC-based antiviral drugs, particularly for the treatment of HSV-1 infections. Additionally, further research is needed to fully understand the mechanism of action of DPTC and its potential applications in cancer treatment. Finally, the development of new synthesis methods for DPTC could improve yield and purity, making it a more viable compound for pharmaceutical applications.
Méthodes De Synthèse
The synthesis of DPTC can be achieved through a multistep process involving the reaction of 3,4-dichloroaniline with thiocarbonyldiimidazole to generate the intermediate 3,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with pyrrolidin-2,5-dione and diphenylamine to yield DPTC. The synthesis of DPTC has been optimized to improve yield and purity, making it a viable compound for research and potential pharmaceutical applications.
Applications De Recherche Scientifique
DPTC has been shown to possess a range of biological activities that make it a valuable tool for scientific research. It has been shown to exhibit anticancer activity in vitro, inhibiting the growth of cancer cells in a dose-dependent manner. Additionally, DPTC has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1), making it a potential candidate for the development of antiviral drugs.
Propriétés
IUPAC Name |
[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S/c24-18-12-11-17(13-19(18)25)28-21(29)14-20(22(28)30)31-23(26-15-7-3-1-4-8-15)27-16-9-5-2-6-10-16/h1-13,20H,14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRQMSCKYPCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
![butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)

![methyl 1-benzyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5204312.png)
![1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5204332.png)